Dithiophosphoric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

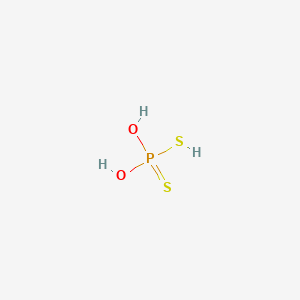

Dithiophosphoric acid (H$3$PS$2$O) is a phosphorus-containing acid characterized by two sulfur atoms replacing oxygen in its structure. Its general formula is O,O′-dialkyl this compound, where alkyl groups determine its physicochemical and functional properties. Synthesized via reactions of phosphorus pentasulfide (P$4$S${10}$) with alcohols or diols , it serves as a precursor to metal thiophosphates, esters, and polymers. Key applications include:

Scientific Research Applications

Catalytic Applications

Asymmetric Catalysis:

Dithiophosphoric acids have emerged as effective catalysts for asymmetric transformations. They facilitate the intramolecular hydroamination and hydroarylation of dienes and allenes, yielding heterocyclic products with high enantiomeric excess. This catalytic system operates through a unique mechanism involving the formation of a dithiophosphate intermediate, which enhances regioselectivity and enantioselectivity in reactions that were previously challenging to achieve using traditional methods .

Mechanistic Insights:

Research indicates that the increased polarizability of sulfur in dithiophosphoric acids contributes to their acidity and nucleophilicity compared to oxygenated analogs. This property allows for efficient activation of polarized functional groups, making DTPA suitable for metal-free catalytic processes .

Lubricants and Anti-wear Agents

Ashless Dithiophosphate Compounds:

this compound is utilized in the synthesis of ashless dithiophosphate (ADP) compounds, which serve as environmentally friendly alternatives to traditional zinc dialkyldithiophosphate (ZDDP) additives in lubricants. These compounds exhibit effective anti-wear properties while minimizing metal content in lubricants .

Performance Evaluation:

Studies show that ADPs significantly reduce wear in tribological applications. The performance varies based on the alkyl chain length of the dithiophosphate; shorter chains generally provide better anti-wear properties at lower treat rates compared to longer chains. This characteristic is attributed to the higher phosphorus and sulfur content in short-chain ADPs .

Chemical Reagents

Synthesis of Dithiophosphate Derivatives:

this compound acts as a precursor for synthesizing various dithiophosphate derivatives, which are employed in multiple chemical reactions, including nucleophilic substitutions. These derivatives have been shown to react with O-thioacylhydroxylamines to produce acyl thiophosphoryl disulfides, expanding the utility of DTPA in synthetic organic chemistry .

Biological Applications

Cytotoxicity Studies:

Recent investigations into new derivatives of dithiophosphonic acids have revealed potential cytotoxic effects against liver and colon cancer cell lines. Certain complexes exhibit activity comparable to established anticancer agents, suggesting that dithiophosphate derivatives may have therapeutic applications in oncology .

Data Tables

Case Studies

-

Asymmetric Hydroamination:

A study demonstrated the use of chiral dithiophosphoric acids in catalyzing hydroamination reactions with high selectivity. The mechanism involved covalent catalysis, providing insights into how DTPA can facilitate complex organic transformations without metal catalysts . -

Lubricant Formulation:

Research comparing ashless dithiophosphate additives to traditional ZDDP highlighted that while ADPs may have slightly inferior antiwear properties, they offer significant environmental advantages due to reduced metal content. This study emphasized the importance of tailoring alkyl chain lengths for optimal performance in specific applications . -

Anticancer Activity:

A series of new dithiophosphonic acid derivatives were synthesized and tested for cytotoxicity against cancer cell lines. Results indicated that certain complexes exhibited promising activity, warranting further investigation into their potential as therapeutic agents in cancer treatment .

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are commonly employed for dithiophosphoric acid derivatives, and how do reaction conditions influence yield?

this compound derivatives, such as dialkyldithiophosphates, are typically synthesized via reactions between phosphorus pentasulfide (P2S5) and alcohols. For example, diethyl this compound can be produced by reacting P2S5 with ethanol under controlled anhydrous conditions. Critical variables include stoichiometric ratios (e.g., 2:5 molar ratio of alcohol to P2S5), temperature (50–80°C), and reaction time (4–6 hours). Post-synthesis, purification via fractional distillation or recrystallization is essential to isolate high-purity products . Chlorination of diethyl this compound with Cl2 further generates reactive intermediates like diethylthiophosphoryl chloride, enabling downstream functionalization .

Q. How can IR spectroscopy distinguish between this compound esters with varying alkyl chain lengths?

IR spectroscopy is pivotal for identifying structural features. Short-chain dialkyldithiophosphates (e.g., C3 alkyl groups) exhibit distinct P–S stretching vibrations at 650–680 cm<sup>−1</sup> and P–O–C absorptions at 950–1000 cm<sup>−1</sup>. Longer alkyl chains (e.g., C8) introduce subtle shifts due to increased electron-donating effects, with P–S peaks broadening and C–H stretching vibrations (2850–2960 cm<sup>−1</sup>) intensifying. Comparative analysis of IR spectra for C3 and C8 derivatives reveals these trends, aiding in structural confirmation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic activities of this compound derivatives across studies?

Discrepancies in catalytic performance often stem from variations in ligand steric/electronic properties, solvent effects, or impurities. To address this:

- Systematic Characterization : Use NMR, elemental analysis, and HPLC to verify compound purity and structural consistency .

- Controlled Replication : Reproduce experiments under identical conditions (e.g., solvent, temperature, catalyst loading) while documenting deviations .

- Computational Modeling : Employ density functional theory (DFT) to correlate electronic parameters (e.g., frontier orbital energies) with observed activities .

Q. How can reaction conditions be optimized for synthesizing this compound-based ligands with enhanced thermal stability?

Optimization involves:

- Solvent Selection : Anhydrous toluene or hexane minimizes side reactions (e.g., hydrolysis) .

- Catalyst Screening : Lewis acids like ZnCl2 can accelerate thiophosphorylation .

- Thermogravimetric Analysis (TGA) : Assess decomposition profiles (e.g., 10°C/min under N2) to identify thermally stable derivatives. Longer alkyl chains (C8) generally improve stability due to hydrophobic interactions .

Q. What computational approaches elucidate structure-activity relationships in this compound complexes?

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions in solution to predict binding affinities .

- Quantum Mechanical Calculations : Calculate charge distribution and bond dissociation energies to rationalize redox behavior .

- Comparative Pharmacophore Mapping : Align derivatives with known bioactive compounds to identify critical functional groups .

Q. How do alkyl chain modifications impact the chelating efficiency of this compound ligands in metal coordination?

- Experimental Design : Synthesize ligands with incremental chain lengths (C3 to C8) and characterize their complexes with transition metals (e.g., Cu<sup>2+</sup>, Ni<sup>2+</sup>) using UV-Vis and EPR spectroscopy.

- Data Interpretation : Shorter chains (C3) enhance rigidity and ligand field strength, while longer chains (C8) improve solubility but reduce coordination efficiency. Stability constants (log K) derived from potentiometric titrations quantify these effects .

Q. Methodological Resources

- Data Reprodubility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols, including raw data deposition in public repositories .

- Toxicity Profiling : Consult RTECS and AIHA databases for occupational exposure limits and handling precautions of derivatives like O,O-bis(2-ethylhexyl) dithiophosphate .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Sulfur vs. Oxygen : Replacement of oxygen with sulfur enhances thermal stability and coordination with metals, critical for lubrication and catalysis .

- Cyclic vs. Open-Chain : Alkylene dithiophosphoric acids (cyclic analogs) exhibit distinct $^{31}$P NMR shifts (70–94 ppm) compared to open-chain derivatives, influencing reactivity .

Performance in Lubrication

Table 2: Tribological Performance of Derivatives

Key Findings :

- Synergy with MoDTC : this compound blended with molybdenum dithiocarbamate (MoDTC) increases PB/PD values by 26.98% and 25.00%, respectively, compared to acrylate derivatives, due to strong polar group interactions .

- Ashless Advantage : Unlike ZDDP, this compound avoids ash formation, addressing environmental regulations .

Catalytic Efficacy

- Enantioselectivity : Chiral dithiophosphoric acids achieve >90% enantiomeric excess (ee) in hydroamination reactions, outperforming oxygenated analogs (17% ee) due to sulfur’s electron-withdrawing effects .

- Mechanism : Sulfur atoms facilitate covalent substrate activation and controlled nucleophilic displacement, enabling regioselective transformations .

Pesticidal Activity

- Methidathion : A dithiophosphate ester with O,O′-dimethyl and thiadiazolyl groups exhibits broad-spectrum insecticidal activity. Its stability under microbial degradation (via phenethylamine pathways) enhances field efficacy .

Properties

CAS No. |

15834-33-0 |

|---|---|

Molecular Formula |

H3O2PS2 |

Molecular Weight |

130.13 g/mol |

IUPAC Name |

dihydroxy-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/H3O2PS2/c1-3(2,4)5/h(H3,1,2,4,5) |

InChI Key |

NAGJZTKCGNOGPW-UHFFFAOYSA-N |

SMILES |

OP(=S)(O)S |

Canonical SMILES |

[H+].[H+].[H+].[O-]P(=S)([O-])[S-] |

Key on ui other cas no. |

15834-33-0 |

physical_description |

Phosphorodithioic acid alcohol appears as a tan colored liquid with a sulfur-like odor. Insoluble in water and denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. |

Related CAS |

19210-06-1 (zinc salt) |

Synonyms |

dithiophosphoric acid phosphorodithioate phosphorodithioic acid phosphorodithioic acid, zinc salt phosphorodithioic acid, zinc salt (2:1) zinc dithiophosphate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.